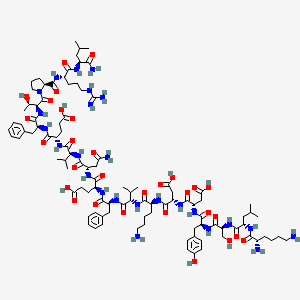

Pheromonotropin (pseudaletia separata)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La Pheromonotropine (Pseudaletia separata) est un neuropeptide appartenant à la famille PK/PBAN. Il s'agit d'un pentapeptide C-terminal FXPRL-amide, phéromone de la noctuelle (Pseudaletia separata). Ce composé joue un rôle crucial dans la stimulation de la biosynthèse des phéromones sexuelles chez les papillons de nuit, la médiation des comportements alimentaires, les processus de développement tels que la diapause embryonnaire, la diapause nymphale et la nymphose, et l'amélioration des mécanismes de défense contre les insectes ennemis naturels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Pheromonotropine (Pseudaletia separata) peut être synthétisée à l'aide de techniques de synthèse peptidique en phase solide (SPPS). La synthèse implique l'ajout pas à pas d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Le peptide est ensuite clivé de la résine à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et d'agents d'élimination tels que le triisopropylsilane (TIS) et l'éthanedithiol (EDT).

Méthodes de production industrielle : La production industrielle de Pheromonotropine (Pseudaletia separata) implique des techniques SPPS à grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le peptide synthétisé est purifié par chromatographie liquide haute performance (CLHP) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN).

Analyse Des Réactions Chimiques

Types de réactions : La Pheromonotropine (Pseudaletia separata) subit principalement des réactions de formation et de clivage des liaisons peptidiques au cours de sa synthèse. Elle ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants :

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Réactifs de clivage : Acide trifluoroacétique (TFA), triisopropylsilane (TIS), éthanedithiol (EDT)

Produits principaux : Le principal produit formé à partir de ces réactions est la séquence peptidique souhaitée de Pheromonotropine (Pseudaletia separata).

Applications de la recherche scientifique

La Pheromonotropine (Pseudaletia separata) a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les techniques de synthèse et de caractérisation des peptides.

Biologie : Elle joue un rôle important dans la compréhension de la régulation de la biosynthèse des phéromones sexuelles chez les papillons de nuit et autres insectes.

Médecine : La recherche sur la Pheromonotropine (Pseudaletia separata) contribue au développement de nouvelles stratégies de lutte contre les insectes, réduisant potentiellement la dépendance aux insecticides chimiques.

Industrie : Elle est utilisée dans la production de produits de lutte antiparasitaire à base de phéromones, offrant une alternative écologiquement plus saine aux insecticides traditionnels

Mécanisme d'action

La Pheromonotropine (Pseudaletia separata) exerce ses effets en se liant à un récepteur couplé aux protéines G (récepteur PBAN) à la surface des cellules des glandes phéromonales. L'activation du récepteur PBAN déclenche une cascade de transduction du signal impliquant l'afflux d'ions calcium extracellulaires (Ca²⁺). Cette cascade stimule l'action concertée de plusieurs étapes enzymatiques, notamment le raccourcissement de la chaîne, la désaturation et la réduction des acyl-graisses, conduisant à la synthèse de mélanges de phéromones spécifiques à l'espèce .

Applications De Recherche Scientifique

Pheromonotropin (Pseudaletia separata) has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and characterization techniques.

Biology: It plays a significant role in understanding the regulation of sex pheromone biosynthesis in moths and other insects.

Medicine: Research on Pheromonotropin (Pseudaletia separata) contributes to the development of novel insect control strategies, potentially reducing the reliance on chemical insecticides.

Industry: It is used in the production of pheromone-based pest control products, providing an environmentally friendly alternative to traditional insecticides

Mécanisme D'action

Pheromonotropin (Pseudaletia separata) exerts its effects by binding to a G protein-coupled receptor (PBAN receptor) on the surface of pheromone gland cells. Activation of the PBAN receptor triggers a signal transduction cascade involving the influx of extracellular calcium ions (Ca²⁺). This cascade drives the concerted action of multiple enzymatic steps, including chain-shortening, desaturation, and fatty acyl reduction, leading to the synthesis of species-specific pheromone blends .

Comparaison Avec Des Composés Similaires

La Pheromonotropine (Pseudaletia separata) est unique en raison de son rôle spécifique dans la stimulation de la biosynthèse des phéromones sexuelles chez la noctuelle. Parmi les composés similaires, citons :

Neuropeptide activateur de la biosynthèse des phéromones (PBAN) : Trouvé chez diverses espèces de papillons de nuit, le PBAN partage une séquence et une fonction pentapeptidique C-terminale similaires.

Hormone de diapause (DH) : Trouvée chez Bombyx mori, la DH présente une homologie avec la Pheromonotropine et régule la diapause chez les insectes.

Pyrokinines : Une famille de peptides myotropes avec des séquences C-terminales similaires, impliquées dans divers processus physiologiques chez les insectes

La Pheromonotropine (Pseudaletia separata) se distingue par son rôle spécifique chez la noctuelle et sa séquence unique, ce qui en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C101H155N25O30 |

|---|---|

Poids moléculaire |

2199.5 g/mol |

Nom IUPAC |

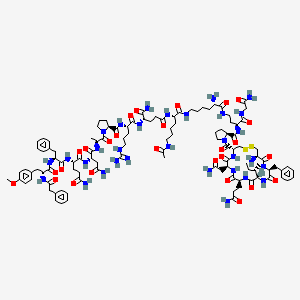

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H155N25O30/c1-51(2)42-65(83(106)139)114-85(141)62(28-20-40-109-101(107)108)112-97(153)74-29-21-41-126(74)100(156)82(55(9)128)125-94(150)69(45-57-24-14-11-15-25-57)116-87(143)64(35-37-77(133)134)113-98(154)80(53(5)6)124-95(151)70(47-75(105)130)118-86(142)63(34-36-76(131)132)111-90(146)68(44-56-22-12-10-13-23-56)121-99(155)81(54(7)8)123-88(144)61(27-17-19-39-103)110-92(148)71(48-78(135)136)120-93(149)72(49-79(137)138)119-91(147)67(46-58-30-32-59(129)33-31-58)117-96(152)73(50-127)122-89(145)66(43-52(3)4)115-84(140)60(104)26-16-18-38-102/h10-15,22-25,30-33,51-55,60-74,80-82,127-129H,16-21,26-29,34-50,102-104H2,1-9H3,(H2,105,130)(H2,106,139)(H,110,148)(H,111,146)(H,112,153)(H,113,154)(H,114,141)(H,115,140)(H,116,143)(H,117,152)(H,118,142)(H,119,147)(H,120,149)(H,121,155)(H,122,145)(H,123,144)(H,124,151)(H,125,150)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H4,107,108,109)/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,80+,81+,82+/m1/s1 |

Clé InChI |

JEJYDQGJLNREFP-STCZQTAKSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)